molecular formula C16H13ClN2O2 B5585425 1-[(4-chloro-2-methylphenoxy)acetyl]-1H-benzimidazole

1-[(4-chloro-2-methylphenoxy)acetyl]-1H-benzimidazole

Cat. No.: B5585425
M. Wt: 300.74 g/mol
InChI Key: PRLOVVDLYLXLCL-UHFFFAOYSA-N
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Description

“1-[(4-chloro-2-methylphenoxy)acetyl]-1H-benzimidazole” is a compound that shares structural similarities with phenoxy herbicides . Phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used in agriculture . They act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants .


Synthesis Analysis

The synthesis of similar compounds involves the addition of appropriate ligands at suitable positions of phenoxyacetic acid . For instance, MCPA and its analogues were synthesized by attaching an extra methyl group next to the carboxylic acid . The addition of the methyl group creates a chiral center in these molecules, and biological activity is found only in the (2R)-isomer .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of MCPA and its analogues . These compounds have a chiral center due to the addition of a methyl group next to the carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of MCPA and its analogues . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be similar to those of MCPA and its analogues . For instance, MCPA is a solid with a melting point of 114 to 118 °C .

Mechanism of Action

The mechanism of action of “1-[(4-chloro-2-methylphenoxy)acetyl]-1H-benzimidazole” is likely to be similar to that of MCPA and its analogues . These compounds act by mimicking the auxin growth hormone IAA, inducing rapid, uncontrolled growth in broad-leaf plants .

Properties

IUPAC Name

1-(benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-8-12(17)6-7-15(11)21-9-16(20)19-10-18-13-4-2-3-5-14(13)19/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLOVVDLYLXLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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